molecular formula C8H8N2O B13698719 3-Amino-5-methylbenzisoxazole

3-Amino-5-methylbenzisoxazole

Cat. No.: B13698719
M. Wt: 148.16 g/mol
InChI Key: OVIAHUYNERAZOA-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzisoxazole is an organic compound with the molecular formula C8H8N2O It is a derivative of benzisoxazole, characterized by the presence of an amino group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-5-methylbenzisoxazole typically involves a multi-step synthetic process. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Finally, a ring closure reaction with hydroxylamine under alkaline conditions yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of common raw materials and the avoidance of hazardous solvents like chloroform or carbon tetrachloride make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylbenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-5-methylbenzisoxazole involves its interaction with specific molecular targets. The amino group at the 3-position and the methyl group at the 5-position play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methylbenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective heterocyclization and condensation reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-methyl-2,1-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIAHUYNERAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(ON=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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